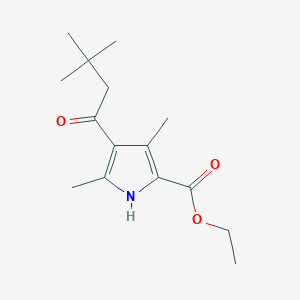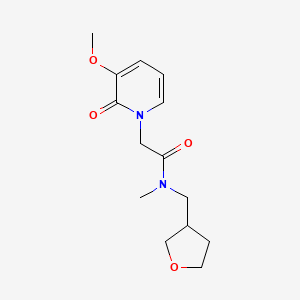![molecular formula C22H26N2O3 B5557630 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)
1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of molecules that are of interest due to their potential biological activities and chemical properties. Its synthesis and study involve multi-step chemical reactions and detailed analytical techniques to elucidate its structure and properties.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, reductive aminations, and other transformations. For instance, the synthesis of morpholine derivatives has been achieved through reactions like cyclization, reduction, and acidification, highlighting the complexity and diversity of synthetic routes available for such molecules (Tan Bin, 2011).
Molecular Structure Analysis
The structure of compounds in this category is usually confirmed by spectroscopic methods, including IR, 1H NMR, and mass spectrometry. These techniques provide insights into the molecular arrangement and the nature of substituents attached to the core structure (Zhang Fuli, 2012).
Applications De Recherche Scientifique
Synthetic Chemistry Applications :
- Synthesis of Morpholine Derivatives : Morpholine derivatives, including compounds structurally related to 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol, have been synthesized for various purposes. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride demonstrates the process of creating morpholine derivatives through cyclization reaction, reduction, and acidification (Tan Bin, 2011). Similarly, the synthesis of cis-3,5-disubstituted morpholine derivatives showcases the versatility of morpholine-based compounds in chemical syntheses (D’hooghe, Vanlangendonck, Törnroos, & De Kimpe*, 2006).
Pharmacological Applications :
- Potential in Drug Development : The structure of 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol is significant in the development of various drugs. For example, the synthesis of chiral C/N-functionalized morpholine alcohols for use as ligands in asymmetric diethylzinc addition to aldehyde indicates the potential of such compounds in medicinal chemistry (Dave & André Sasaki, 2006).
- Inhibition of Kinases : Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity highlights the relevance of morpholine derivatives in inhibiting kinases, a crucial target in cancer therapy (Boschelli et al., 2001).
Material Science Applications :
- Polymeric Systems for Coatings : The development of copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, which include morpholine derivatives, showcases their application in creating ultraviolet-curable pigmented coatings. This indicates their potential in material science, particularly in specialized coatings (Angiolini et al., 1997).
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)indol-1-yl]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-26-20-8-6-17(7-9-20)22-14-18-4-2-3-5-21(18)24(22)16-19(25)15-23-10-12-27-13-11-23/h2-9,14,19,25H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHGGYKNHYVBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxy-phenyl)-indol-1-yl]-3-morpholin-4-yl-propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)
![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)



![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)